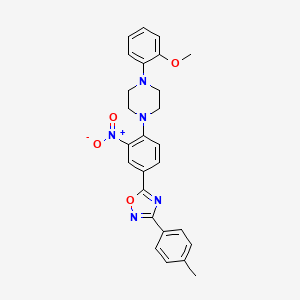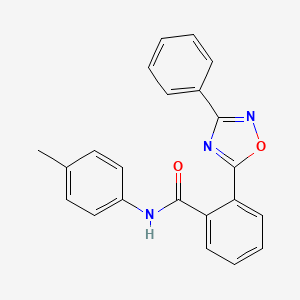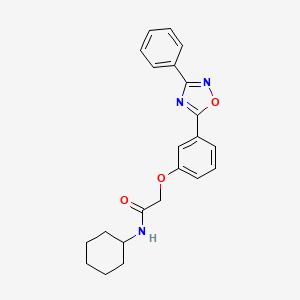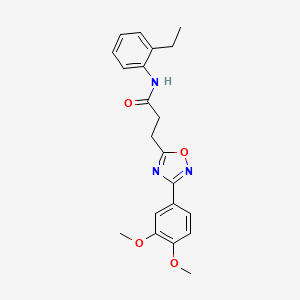
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)propanamide, also known as DPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOP is a white crystalline powder that belongs to the class of oxadiazole derivatives and has a molecular formula of C21H24N2O4.
Applications De Recherche Scientifique
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)propanamide has been studied extensively for its potential applications in various fields such as drug discovery, materials science, and analytical chemistry. In drug discovery, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. In materials science, this compound has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and liquid crystals. In analytical chemistry, this compound has been utilized as a fluorescent probe for the detection of metal ions and amino acids.
Mécanisme D'action
The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA replication and protein synthesis. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and analgesic activities. It has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects. Additionally, this compound has been found to modulate the expression of various genes involved in cellular processes such as cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)propanamide has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to easily penetrate cell membranes. However, it also has some limitations, such as its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)propanamide. One potential area of focus is the optimization of its antitumor activity, particularly in the development of targeted therapies for specific types of cancer. Another area of interest is the exploration of its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of novel fluorescent probes and other functional materials based on this compound is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)propanamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with 2-ethylphenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-4-14-7-5-6-8-16(14)22-19(25)11-12-20-23-21(24-28-20)15-9-10-17(26-2)18(13-15)27-3/h5-10,13H,4,11-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSZDKPVHJILKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)

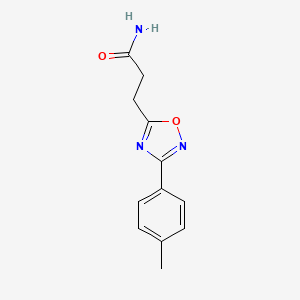
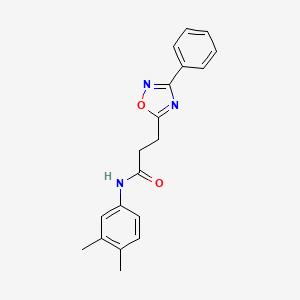

![1-[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7699212.png)




